molecular formula C15H10O5 B192591 7,3',4'-Trihydroxyflavone CAS No. 2150-11-0

7,3',4'-Trihydroxyflavone

Cat. No.: B192591
CAS No.: 2150-11-0
M. Wt: 270.24 g/mol
InChI Key: PVFGJHYLIHMCQD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

7,3’,4’-Trihydroxyflavone, a natural flavonoid, primarily targets key enzymes involved in inflammation and oxidative stress. It has been shown to inhibit the activity of c-Src tyrosine kinase and α-glucosidase , both of which play crucial roles in inflammatory responses and glucose metabolism, respectively .

Mode of Action

7,3’,4’-Trihydroxyflavone interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it exhibits inhibitory effects on c-Src tyrosine kinase, a protein involved in cellular signaling . It also inhibits α-glucosidase, an enzyme that breaks down carbohydrates into glucose .

Biochemical Pathways

The compound affects several biochemical pathways. It has been found to exert anti-inflammatory activity through the IL-17 , TNF , and JAK-STAT pathways . These pathways are involved in the regulation of immune responses, and their modulation can lead to decreased inflammation .

Result of Action

7,3’,4’-Trihydroxyflavone has been shown to have antioxidant and anti-inflammatory effects . It can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress . Furthermore, it suppresses the overexpression of proinflammatory mediators in cell models .

Action Environment

The action of 7,3’,4’-Trihydroxyflavone can be influenced by various environmental factors. For instance, in three-dimensional (3D) cell models, the compound was found to be less bioactive than in two-dimensional (2D) models . This suggests that the compound’s efficacy can vary depending on the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,3’,4’-Trihydroxyflavone typically involves the use of flavone precursors. One common method is the oxidative cyclization of chalcones. The reaction conditions often include the use of oxidizing agents such as iodine or bromine in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of 7,3’,4’-Trihydroxyflavone may involve the extraction of the compound from plant sources. This process includes the use of solvents like methanol or ethanol to extract the flavonoid from plant materials, followed by purification steps such as column chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

7,3’,4’-Trihydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,3’,4’-Trihydroxyflavone has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.

    Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in cellular and molecular biology research.

    Medicine: Research has shown potential therapeutic effects in treating diseases related to oxidative stress and inflammation.

    Industry: It is used in the development of natural antioxidants for food and cosmetic products

Comparison with Similar Compounds

Similar Compounds

  • 6,3’,4’-Trihydroxyflavone
  • 5,7,4’-Trihydroxyflavone (Apigenin)
  • 3,7,4’-Trihydroxyflavone (Kaempferol)

Uniqueness

7,3’,4’-Trihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct antioxidant and anti-inflammatory properties. Compared to similar compounds, it shows higher ROS-scavenging capacity and less cytotoxicity .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFGJHYLIHMCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175836
Record name Flavone, 7,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-11-0
Record name 3′,4′,7-Trihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavone, 7,3',4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 7,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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